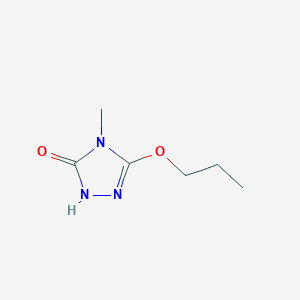
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Overview
Description
The compound “2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide” is a type of hydrazone . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . Another method involves the use of 2,4-Dihydroxybenzoic acid hydrazide as a starting reagent .Molecular Structure Analysis
The molecular structure of this compound involves a three-dimensional network, connected by various interactions .Chemical Reactions Analysis
This compound reacts with other compounds to form various products. For example, it reacts with benzohydrazide to yield (E)-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
The compound has a linear formula of C15H14N2O4 and a molecular weight of 286.29 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Crystal Structure Analysis
A significant application of this compound is in crystallography. For instance, the crystal structures of related aroylhydrazones, including derivatives of 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been elucidated using infrared, NMR spectroscopy, and X-ray diffraction. This helps in understanding the molecular geometry, bond lengths, angles, and stabilization mechanisms through hydrogen bonds and π...π interactions in these compounds (Zong & Wu, 2013).
Bioactive Properties
Research on Schiff base compounds, which include N'-substituted benzohydrazide derivatives, has revealed their potent biological activities. These compounds demonstrate remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities, along with significant interaction with DNA. Such findings indicate their potential in biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Xanthine Oxidase Inhibitory Activity
A series of hydrazones, including derivatives similar to 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been tested for their inhibitory activities against xanthine oxidase. Such compounds show promise in the management of conditions like gout and hyperuricemia, indicating their potential therapeutic applications (Han, Guo, & Xue, 2022).
Antibacterial Activities
Oxidovanadium(V) complexes with hydrazone ligands, derived from compounds similar to 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been studied for their antibacterial activities. These complexes show efficacy against bacterial strains such as B. subtilis, S. aureus, and E. coli (Qian, 2019).
Antioxidant Activity Theoretical Studies
Theoretical investigations on Schiff bases and their tautomers, including derivatives of 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have revealed insights into their antioxidant behavior. Such studies contribute to understanding the mechanisms underlying their antioxidant properties (Ardjani & Mekelleche, 2017).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZETLYOIGBRK-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419937 | |
| Record name | AC1NTVU9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | |
CAS RN |
6342-49-0 | |
| Record name | AC1NTVU9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)






